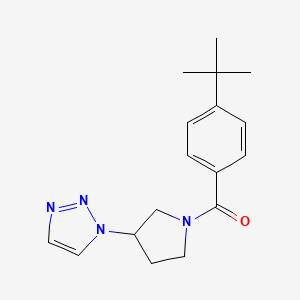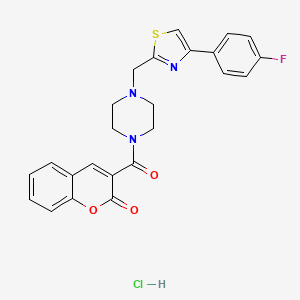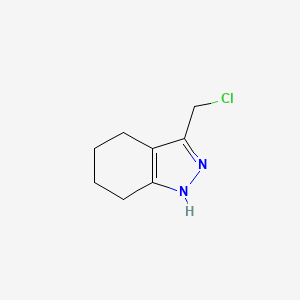
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" typically involves the creation of 1,3,4-oxadiazole rings through cyclization reactions. For instance, Gangapuram and Redda (2009) describe the synthesis of substituted benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties through sodium borohydride reduction in ethanol (Gangapuram & Redda, 2009).
Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within a compound. Sharma et al. (2016) detailed the crystal structure of a related compound, highlighting the importance of hydrogen bonds and π···π interactions in stabilizing the crystal structure (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds often involve interactions with biological targets. Ur-Rehman et al. (2015) synthesized a series of oxadiazolyl sulfonamides, evaluating their antibacterial activities, demonstrating the chemical reactivity and potential biological applications of these molecules (Ur-Rehman et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are crucial for understanding the compound's behavior in various environments. Although specific studies on "N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" are not available, related research often focuses on crystallinity and stability as seen in the work by Sharma et al. (2016).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under various conditions, and potential for bioactivity, are key areas of interest. For example, the synthesis and evaluation of similar sulfonamides for their antibacterial activity by Ur-Rehman et al. (2015) provide insights into the chemical properties relevant to pharmaceutical applications (Ur-Rehman et al., 2015).
Wissenschaftliche Forschungsanwendungen
Biochemistry and Pharmacology Applications
Activation of Soluble Guanylyl Cyclase (sGC)
Anthranilic acid derivatives, closely related to the queried compound structure, have been investigated for their ability to activate sGC, an important enzyme in cardiovascular physiology. These compounds, including HMR1766 (ataciguat sodium) and S3448, demonstrate potent vasodilator properties through sGC activation, suggesting potential therapeutic applications in treating vascular diseases (Schindler et al., 2006).
Synthesis and Characterization for Biological Screening
Antibacterial and Enzyme Inhibition Activities
The synthesis and biological evaluation of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which shares a core structural motif with the queried compound, have been explored for their antibacterial properties and inhibition activities against acetylcholinesterase (AChE) and lipoxygenase enzymes. This demonstrates the potential utility of such compounds in developing new antibacterial agents and treatments for diseases associated with enzyme dysfunction (Siddiqui et al., 2013).
Materials Science Applications
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole, similar to the queried compound, have been studied for their corrosion inhibition properties for mild steel in acidic environments. The research into these derivatives provides insights into designing new corrosion inhibitors for industrial applications, highlighting the versatility of 1,3,4-oxadiazole compounds in materials science (Ammal et al., 2018).
Eigenschaften
IUPAC Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-11-9-22(10-12(2)26-11)28(24,25)15-7-5-13(6-8-15)16(23)19-18-21-20-17(27-18)14-3-4-14/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXKVDZXZITCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


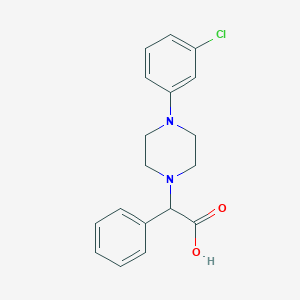
![6-Chloro-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2482272.png)
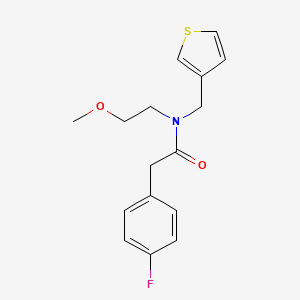
![N-[4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)phenyl]-2-furamide](/img/structure/B2482277.png)
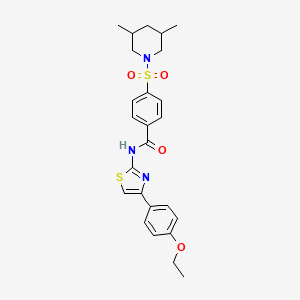

![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2482280.png)
![2-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2482281.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide](/img/structure/B2482282.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482283.png)
